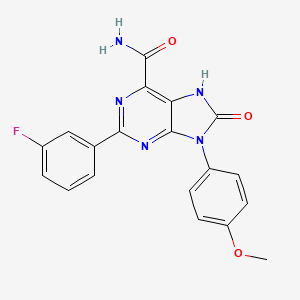

2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

The compound 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a 3-fluorophenyl substituent at position 2 and a 4-methoxyphenyl group at position 9 of the purine core.

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-28-13-7-5-12(6-8-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-3-2-4-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJHCZSXPNUPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

Introduction of Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure high yields.

Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the purine core, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can yield a hydroxyl derivative.

Wissenschaftliche Forschungsanwendungen

2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their substituent differences compared to the target compound:

Key Observations

Substituent Position and Electronic Effects :

- The 3-fluorophenyl group at position 2 in the target compound introduces moderate electronegativity compared to 2,4-dichlorophenyl (), which is more electron-withdrawing and lipophilic.

- The 4-methoxyphenyl group at position 9 provides a balance of electron-donating effects and solubility, contrasting with 2-ethoxyphenyl (), where the ethoxy group increases steric hindrance.

Methyl substituents () simplify the structure but may diminish receptor affinity due to lower polarity.

Synthetic Considerations :

- Analogs like 8-mercaptopurine-6-carboxamide () are synthesized via S-alkylation, suggesting that the target compound’s synthesis may involve similar protocols with tailored aryl halides.

Biologische Aktivität

2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a purine core, which is integral to many biological processes, and its substituents may influence its interaction with various biological targets.

Structural Characteristics

The molecular formula of this compound is . It features:

- A purine core , which is a bicyclic structure composed of imidazole and pyrimidine rings.

- A 3-fluorophenyl group that may enhance its biological activity through electronic effects.

- A 4-methoxyphenyl substituent that could contribute to its lipophilicity and receptor binding affinity.

- An 8-oxo functional group that is often associated with increased reactivity and potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action appears to involve:

- Inhibition of specific enzymes or receptors associated with cancer cell proliferation.

- Modulation of signaling pathways relevant to tumor growth.

For instance, compounds structurally related to this purine derivative have shown promising results in inhibiting PARP1 and PARP2 enzyme activity, which are critical in DNA repair mechanisms in cancer cells. These studies indicate a potential for targeting cancers with BRCA mutations .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. The presence of methoxy groups can enhance the compound's ability to interact with inflammatory mediators, potentially leading to reduced inflammation in various models.

Antiviral Activity

Emerging research suggests that this compound may exhibit antiviral activity, making it a candidate for further investigation in the treatment of viral infections. Its ability to modulate enzyme activity could interfere with viral replication processes.

The biological activity of this compound likely involves:

- Binding Affinity : The unique substituents on the purine core may enhance binding to specific receptors or enzymes.

- Signal Transduction Modulation : By interacting with key signaling pathways, the compound can influence cellular responses related to growth and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds highlights its distinct properties:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | Hydroxy group instead of fluorine | Anticancer activity | Lacks fluorine; different electronic properties |

| 9-(2-chlorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | Chlorophenyl instead of fluorophenyl | Potentially similar anticancer effects | Chlorine is less electronegative than fluorine |

| 9-(4-methoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | Additional methoxy group | Anti-inflammatory properties | Increased steric hindrance due to extra methoxy |

Case Studies

- In Vitro Studies : Research demonstrated that derivatives related to this compound inhibited cancer cell proliferation in various cell lines, showcasing IC50 values in the low micromolar range.

- In Vivo Models : Animal studies indicated that compounds with similar structures exhibited significant antitumor efficacy when administered orally, suggesting favorable pharmacokinetic profiles.

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

The synthesis of purine derivatives like this compound typically involves multi-step reactions, including:

- Coupling reactions to introduce fluorophenyl and methoxyphenyl substituents.

- Oxidation/Reduction steps to form the purine core (e.g., using potassium permanganate for oxidation or sodium borohydride for reduction).

- Solvent and catalyst selection (e.g., polar aprotic solvents like DMF, Lewis acids for catalysis). Reaction conditions (temperature, pH) must be tightly controlled to avoid side products. Structural analogs suggest yields can be optimized via stepwise purification .

Table 1: Example Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pd(PPh₃)₄, DMF, 80°C | Suzuki coupling for aryl group introduction |

| 2 | KMnO₄, acidic conditions | Purine core oxidation |

| 3 | NaBH₄, ethanol | Reduction of intermediate ketone |

Q. Which analytical techniques are critical for confirming the compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm; fluorophenyl aromatic signals).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 393.37).

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Methodological strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. non-cancer cells).

- Target validation : Use siRNA knockdown or CRISPR to confirm specificity to suspected enzymes (e.g., kinases or phosphorylases).

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) to identify outliers .

Q. What computational approaches are effective in predicting this compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., ATP-binding pockets in kinases).

- AI-Driven Reaction Optimization : Platforms like COMSOL Multiphysics integrate quantum calculations with experimental feedback to refine synthetic pathways .

Q. How can reaction conditions be systematically optimized for scale-up?

Use Design of Experiments (DoE) to evaluate variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response metrics : Yield, purity (HPLC), reaction time. A Plackett-Burman design can identify critical parameters, followed by a Box-Behnken model for fine-tuning. Evidence from analogous compounds suggests reaction time and solvent choice (e.g., THF vs. DCM) significantly impact scalability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.